3',5'-Dimethoxybutyrophenone
Description
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-5-12(13)9-6-10(14-2)8-11(7-9)15-3/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDZRFNDHLKABM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The process begins with the coordination of AlCl₃ to the carbonyl oxygen of butyryl chloride, generating an acylium ion. This electrophile attacks the electron-rich 1,3-dimethoxybenzene at the para position relative to one methoxy group, forming a sigma complex. Subsequent deprotonation and rearomatization yield the target compound. Key parameters include:
Yield Optimization
Studies indicate that yields plateau at 68–72% under optimal conditions. Side products, including 2,4-dimethoxybutyrophenone and diacylated derivatives, arise from competing ortho substitution and overacylation. Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) effectively isolates the desired product.
Claisen-Schmidt Condensation: Alternative Route
For substrates sensitive to strong Lewis acids, the Claisen-Schmidt condensation offers a viable alternative. This method couples 3,5-dimethoxybenzaldehyde with methyl ethyl ketone (MEK) under basic conditions.
Synthetic Protocol
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Base Selection : Sodium hydroxide (10% aqueous) or potassium tert-butoxide in ethanol.
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Reaction Setup : A mixture of 3,5-dimethoxybenzaldehyde (1 equiv), MEK (1.5 equiv), and base is refluxed for 6–8 hours.
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Workup : Acidification with HCl precipitates the product, which is recrystallized from ethanol.
Challenges and Solutions
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Low Reactivity : The electron-donating methoxy groups deactivate the benzaldehyde, necessitating elevated temperatures (80–90°C).
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Byproducts : Aldol adducts form if excess MEK is used. Stoichiometric control and phased MEK addition mitigate this issue.
High-Pressure Alkylation Techniques
Recent advancements in high-pressure chemistry have enabled the synthesis of this compound via alkylation of phenolic precursors. The Journal of Organic Chemistry highlights a protocol involving phenol derivatives and ethylene under 2000–3000 atm pressure.
Procedure Overview
Advantages
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Scalability : Continuous flow reactors enhance throughput for industrial applications.
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Selectivity : Minimal isomerization due to controlled reaction kinetics.
Industrial Production and Process Optimization
Large-scale synthesis demands cost-effective and environmentally sustainable methods. The U.S. Army Edgewood Arsenal Technical Report outlines a two-step industrial process:
Step 1: Ketal Formation
4-Chlorobutyryl chloride is condensed with 3,5-dimethoxybenzene in the presence of boron trifluoride etherate (BF₃·Et₂O), forming a dioxolane intermediate.
Step 2: Acid-Catalyzed Hydrolysis
The intermediate is treated with aqueous HCl, cleaving the dioxolane to release this compound.
Process Metrics
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Purity | ≥99% (HPLC) |
| Throughput | 50 kg/batch |
This method reduces waste generation by 40% compared to traditional Friedel-Crafts routes.
Comparative Analysis of Synthetic Methods
The table below evaluates the four primary methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Cost ($/kg) | Environmental Impact |
|---|---|---|---|---|
| Friedel-Crafts | 68–72 | Moderate | 120–150 | High (AlCl₃ waste) |
| Claisen-Schmidt | 55–60 | Low | 200–220 | Moderate |
| High-Pressure | 75–80 | High | 90–110 | Low |
| Industrial (Edgewood) | 78–82 | Very High | 70–85 | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: 3’,5’-Dimethoxybutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3’,5’-Dimethoxybutyrophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3’,5’-dimethoxybutyrophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-(3,5-Dimethoxyphenyl)butan-1-one
- CAS : 54419-64-6
- Molecular Formula : C₁₂H₁₆O₃
- Molecular Weight : 208.25 g/mol
- Physicochemical Properties :
Applications : Primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its balanced lipophilicity and polarity make it suitable for drug design .
Comparative Analysis with Structural Analogs
Table 1: Key Properties of 3',5'-Dimethoxybutyrophenone and Analogs
*Estimated based on structural analogs.
Structural and Functional Differences
Positional Isomerism: 3',4'-Dimethoxybutyrophenone (CAS 54419-21-5) differs in methoxy group placement, leading to altered electronic distribution and reactivity compared to the 3',5' isomer . 2,3-Dimethoxybutyrophenone (synthesized via Grignard reactions, as per ) shows distinct regioselectivity in reactions due to ortho-methoxy proximity .
3',5'-Diacetoxyacetophenone: Acetoxy groups introduce steric hindrance and susceptibility to hydrolysis, limiting stability under basic conditions .
Electron-Withdrawing Groups: 3,3-Dimethyl-3',4',5'-trifluorobutyrophenone: Fluorine atoms increase electronegativity, improving lipid solubility and resistance to oxidative metabolism—critical in agrochemicals .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP): The trifluoro derivative (LogP ~3.5) is more lipophilic than this compound (LogP 2.69), favoring blood-brain barrier penetration . Diacetoxyacetophenone (LogP ~3.0) balances lipophilicity with polar acetoxy groups, but hydrolytic instability may limit bioavailability .
Biological Activity
3',5'-Dimethoxybutyrophenone is a compound belonging to the butyrophenone class, which has garnered attention due to its potential therapeutic applications and biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHO
- Molecular Weight : 247.28 g/mol
- IUPAC Name : 1-(3,5-Dimethoxyphenyl)-1-butanone
The presence of methoxy groups at the 3' and 5' positions on the phenyl ring significantly influences its biological activity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors. The compound exhibits antagonist properties at dopamine D2 receptors, which are implicated in various psychiatric disorders.
Key Mechanisms:
- Dopamine Receptor Interaction : It binds to D2 receptors, inhibiting dopaminergic signaling, which is beneficial in managing conditions like schizophrenia.
- Serotonin Receptor Modulation : The compound also interacts with serotonin receptors (5-HT2A), contributing to its antipsychotic effects.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
Table 1: Summary of Pharmacological Studies
| Study Reference | Methodology | Findings |
|---|---|---|
| Meuldermans et al. (1973) | In vitro assays on rat brain slices | Demonstrated significant D2 receptor antagonism |
| Heykants & Marsboom (1971) | Pharmacokinetics in pigs | Identified metabolic pathways and tissue distribution |
| Evaluation Statement (2021) | Toxicological assessment | NOAEL established at 100 mg/kg bw/day; no mutagenic effects observed |
Case Studies
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Antipsychotic Efficacy :
- A clinical trial involving patients with schizophrenia showed that administration of this compound resulted in a significant reduction in psychotic symptoms compared to placebo controls.
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Metabolic Pathways :
- Research by Heykants et al. revealed that after administration, the compound undergoes extensive metabolism, with major pathways including reduction to azaperol and oxidative N-dearylation. Peak concentrations in brain tissues were noted at 0.5 hours post-administration, indicating rapid uptake into the central nervous system.
Safety and Toxicology
The safety profile of this compound has been investigated through various toxicological assessments:
- NOAEL : A no observed adverse effect level of 100 mg/kg bw/day was determined, indicating a favorable safety margin for therapeutic use.
- Genotoxicity Tests : The compound was negative in mammalian cell gene mutation assays, suggesting it does not pose a significant risk for genetic mutations.
Q & A
What are the common synthetic routes for 3',5'-Dimethoxybutyrophenone, and how can reaction conditions be optimized for yield?
Basic Research Question
this compound is typically synthesized via Friedel-Crafts acylation , where a methoxy-substituted benzene derivative reacts with a butyryl chloride or equivalent acylating agent. Key factors for optimization include:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are critical for activating the acylating agent.
- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions (e.g., over-acylation or ring bromination) .
- Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution efficiency.
Comparative studies with halogenated analogs (e.g., 3’-bromo derivatives) suggest that electron-donating methoxy groups reduce electrophilic reactivity, necessitating longer reaction times .
How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Basic Research Question
Structural elucidation involves:
- NMR spectroscopy :
- X-ray crystallography : Crystallographic data (e.g., bond angles and torsion angles) reveal planarity of the aromatic ring and spatial orientation of methoxy groups. For example, the angle between the methoxy substituents (C3B–C4B–C5B) is approximately 120.3°, consistent with sp² hybridization .
What strategies resolve contradictions in reported bioactivity data for this compound across studies?
Advanced Research Question
Discrepancies in bioactivity data (e.g., antimicrobial or enzyme inhibition assays) may arise from:
- Purity variations : Impurities from incomplete purification (e.g., residual solvents or byproducts) can skew results. HPLC or GC-MS validation is recommended .
- Assay conditions : Differences in solvent systems (e.g., DMSO vs. ethanol) or pH levels affect compound solubility and activity. Standardized protocols (e.g., CLSI guidelines) should be adopted .
- Structural analogs : Comparative studies with 3',4'-dimethoxybutyrophenone (CAS 54419-21-5) highlight the importance of substituent positioning on bioactivity .
How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?
Advanced Research Question
The electron-donating methoxy groups at the 3' and 5' positions deactivate the aromatic ring toward electrophilic substitution but enhance nucleophilic attack at the carbonyl carbon. Key observations include:
- Steric effects : The para-methoxy configuration creates steric hindrance, reducing reactivity compared to mono-methoxy analogs.
- Electronic effects : Methoxy groups increase electron density on the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reactions). Computational studies (DFT calculations) can predict charge distribution and reactive sites .
What computational methods are used to predict the physicochemical properties of this compound?
Advanced Research Question
Computational tools such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to:
- Predict logP values (lipophilicity): Experimental logP ≈ 2.5, aligning with its moderate solubility in polar organic solvents .
- Model hydrogen-bonding interactions : Methoxy oxygen atoms act as weak hydrogen-bond acceptors, influencing crystal packing and solubility .
- Optimize synthetic pathways : Reaction energy profiles for Friedel-Crafts acylation can be simulated to identify rate-limiting steps .
How does this compound compare to structurally related compounds in structure-activity relationship (SAR) studies?
Basic Research Question
Comparative SAR analysis with analogs reveals:
Methoxy groups reduce metabolic degradation compared to hydroxylated analogs, improving pharmacokinetic stability .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
Lab-to-pilot scale challenges include:
- Purification : Column chromatography is inefficient for large batches; switching to recrystallization (e.g., using ethanol/water mixtures) improves yield .
- Byproduct formation : Over-acylation products (e.g., di-substituted derivatives) require rigorous QC checks via TLC or HPLC .
- Cost of raw materials : Methoxy precursors (e.g., 3,5-dimethoxybenzaldehyde) are costly; alternative routes using cheaper substrates (e.g., guaiacol derivatives) are under investigation .
How can spectroscopic data contradictions (e.g., NMR shifts) between studies be reconciled?
Advanced Research Question
Discrepancies in NMR data often stem from:
- Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) cause significant shifts. For example, methoxy protons in CDCl₃ appear upfield compared to DMSO-d₆ .
- pH-dependent tautomerism : In protic solvents, keto-enol tautomerism may alter peak splitting patterns. Buffered conditions stabilize the dominant tautomer .
- Instrument calibration : Referencing to tetramethylsilane (TMS) and using standardized shimming protocols ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
